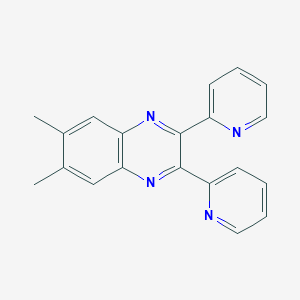

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

説明

Contextualization of Quinoxaline (B1680401) Frameworks in Ligand Design and Coordination Chemistry

Quinoxaline, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, provides a rigid and planar framework that is highly advantageous for ligand design. This structural rigidity helps in pre-organizing the coordinating atoms, which can lead to the formation of thermodynamically stable and kinetically inert metal complexes. The aromatic nature of the quinoxaline system also allows for π-π stacking interactions, which can influence the crystal packing and solid-state properties of its complexes. researchgate.net

In coordination chemistry, the nitrogen atoms within the pyrazine ring of the quinoxaline moiety serve as excellent donor sites for metal ions. The ability to systematically modify the quinoxaline core by introducing various substituents allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This tunability is crucial for controlling the properties of the subsequent metal complexes, such as their redox potentials, absorption and emission spectra, and catalytic activity. The development of ligands based on quinoxaline has been instrumental in advancing various areas, including materials science and bioinorganic chemistry.

Significance of Pyridyl Substituents in Quinoxaline-Based Ligands

The introduction of pyridyl substituents onto the quinoxaline scaffold significantly enhances its functionality as a ligand. Pyridine (B92270), like the pyrazine component of quinoxaline, contains a nitrogen atom with a lone pair of electrons that can readily coordinate to a metal center. When two pyridyl groups are attached at the 2 and 3 positions of the quinoxaline ring, as in Me2dpq, a tetradentate N-donor ligand is created. This specific arrangement of four nitrogen atoms in a defined geometry makes these compounds powerful chelating agents.

The chelate effect, resulting from the multiple binding points, leads to the formation of highly stable metal complexes. The orientation of the pyridyl rings relative to the quinoxaline plane can create specific "pockets" that are well-suited for coordinating with transition metal ions, influencing the geometry and coordination number of the resulting complex. This structural control is essential for designing complexes with desired functionalities, from luminescent materials to catalysts.

Overview of 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline (Me2dpq) as a Prototypical System in Contemporary Research

This compound (Me2dpq) serves as a prototypical example of a sophisticated quinoxaline-based ligand. Its structure consists of a central quinoxaline core functionalized with two methyl groups on the benzene ring and two 2-pyridyl groups on the pyrazine ring. The methyl groups at the 6 and 7 positions can subtly influence the electronic properties of the ligand through their electron-donating inductive effect.

Me2dpq has been utilized in the synthesis of a variety of metal complexes, including those with cobalt(II), ruthenium(III), and platinum(II). researchgate.netresearchgate.netresearchgate.net The characterization of these complexes, often through techniques like single-crystal X-ray diffraction, reveals detailed information about their coordination geometry and intermolecular interactions. researchgate.net For instance, Me2dpq has been shown to form unique binuclear complexes, such as with Co(II). researchgate.net Research on Me2dpq and its derivatives is crucial for understanding fundamental aspects of coordination chemistry and for the rational design of new functional materials.

Compound Properties and Data

Table 1: Physicochemical Properties of this compound (Me2dpq)

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆N₄ sigmaaldrich.comscbt.com |

| Molecular Weight | 312.37 g/mol sigmaaldrich.comscbt.com |

| CAS Number | 6627-38-9 sigmaaldrich.comscbt.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 191-193 °C sigmaaldrich.comchemdad.com |

| EINECS Number | 229-592-0 chemdad.com |

Structure

3D Structure

特性

IUPAC Name |

6,7-dimethyl-2,3-dipyridin-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c1-13-11-17-18(12-14(13)2)24-20(16-8-4-6-10-22-16)19(23-17)15-7-3-5-9-21-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACXMBPTPBZQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216465 | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-38-9 | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridinylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHYL-2,3-DI-2-PYRIDYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IWW639PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6,7 Dimethyl 2,3 Di 2 Pyridylquinoxaline and Its Precursors

Established Synthetic Pathways for the Quinoxaline (B1680401) Core

The formation of the quinoxaline ring is a cornerstone of heterocyclic chemistry, with several reliable methods developed for its construction.

The most traditional and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. This reaction is valued for its efficiency and the ability to produce a wide array of substituted quinoxalines by simply varying the substituents on either of the starting materials.

The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the amino groups of the diamine with the carbonyl groups of the dicarbonyl compound. Subsequent oxidation of this intermediate leads to the aromatic quinoxaline ring system. This reaction is often catalyzed by acids. nih.gov

A variety of catalysts can be employed to facilitate this condensation, including:

Acetic acid

Iodine

Copper sulfate (B86663) pentahydrate

Gallium(III) triflate

Montmorillonite K-10

The reaction conditions can often be tuned to be mild, with some syntheses proceeding efficiently at room temperature. nih.gov

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methodologies for quinoxaline synthesis. These approaches aim to reduce the use of hazardous reagents and solvents, minimize energy consumption, and simplify reaction procedures.

Key green strategies that have been successfully applied to quinoxaline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the condensation reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction, often under milder conditions and in shorter durations.

Use of Green Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a central theme in green quinoxaline synthesis.

Catalyst-Free Conditions: In some instances, the condensation reaction can be carried out efficiently without the need for a catalyst, particularly under microwave irradiation or by using green solvents that can also promote the reaction.

Use of Recyclable Catalysts: The development of solid-supported or heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is another important aspect of green quinoxaline synthesis.

These green protocols not only reduce the environmental impact of the synthesis but also often offer advantages in terms of operational simplicity and cost-effectiveness.

Targeted Functionalization Strategies for 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

The synthesis of the specifically substituted this compound is a prime example of how the general condensation reaction is tailored to produce a target molecule. This is achieved not by the post-synthesis modification of a plain quinoxaline core, but by the judicious selection of appropriately functionalized precursors. The direct synthesis involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with 1,2-di(2-pyridyl)ethane-1,2-dione. researchgate.net

The regioselective placement of the two methyl groups at the 6- and 7-positions of the quinoxaline ring is accomplished by starting with a diamine precursor that already contains these methyl groups in the desired locations. The key precursor for this purpose is 4,5-dimethyl-1,2-phenylenediamine .

The synthesis of 4,5-dimethyl-1,2-phenylenediamine typically starts from 1,2-dimethylbenzene (o-xylene). A common synthetic route involves the dinitration of o-xylene (B151617) to yield 1,2-dimethyl-4,5-dinitrobenzene. Subsequent reduction of the two nitro groups to amino groups furnishes the desired 4,5-dimethyl-1,2-phenylenediamine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

| Precursor | Synthetic Approach | Key Transformation |

|---|---|---|

| 4,5-Dimethyl-1,2-phenylenediamine | Dinitration of 1,2-dimethylbenzene followed by reduction | Reduction of dinitro groups to diamino groups |

Similarly, the introduction of the two 2-pyridyl groups at the 2- and 3-positions of the quinoxaline ring is achieved by using a 1,2-dicarbonyl compound that incorporates these pyridyl moieties. The essential precursor for this is 1,2-di(2-pyridyl)ethane-1,2-dione , also known as di-2-pyridylglyoxal or 2,2'-pyridil.

The synthesis of 1,2-di(2-pyridyl)ethane-1,2-dione can be approached in several ways. One common method involves the oxidation of 2-acetylpyridine (B122185). Another route starts from 2-pyridinecarboxaldehyde, which can be dimerized under certain conditions to form an intermediate that is then oxidized to the desired diketone. google.comresearchgate.net For instance, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one can be treated with ethyl acetate (B1210297) to yield 1,2-di(pyridin-2-yl)ethane-1,2-dione. researchgate.net

| Precursor | Synthetic Approach | Key Transformation |

|---|---|---|

| 1,2-Di(2-pyridyl)ethane-1,2-dione | Oxidation of 2-acetylpyridine or dimerization/oxidation of 2-pyridinecarboxaldehyde | Formation of the 1,2-dicarbonyl moiety |

Advanced Synthetic Transformations Involving this compound

While this compound is a well-established compound, its primary role in the scientific literature is that of a ligand in coordination chemistry. rsc.org Its specific arrangement of nitrogen atoms makes it an excellent chelating agent for a variety of metal ions. Consequently, a vast body of research is dedicated to the synthesis and characterization of its metal complexes and their potential applications in areas such as catalysis and materials science.

However, there is a notable scarcity of published research detailing the use of this compound as a starting material for further synthetic transformations, such as post-synthetic modifications of the quinoxaline core or the pyridyl side chains. The existing literature predominantly focuses on its synthesis and its application as a ligand, rather than its reactivity as a substrate in subsequent organic reactions. Therefore, while the synthesis of this compound is well-understood, the exploration of its potential as a building block for more complex organic structures through advanced synthetic transformations remains a largely undeveloped area of research.

Reductive Metallation and Subsequent Derivatization Reactions

While specific studies on the reductive metallation of this compound are not extensively documented, the reactivity can be inferred from studies on the closely related compound, 6,7-dimethyl-2,3-diphenylquinoxaline (B3025505). researchgate.net Treatment of 6,7-dimethyl-2,3-diphenylquinoxaline with sodium in tetrahydrofuran (B95107) (THF) leads to the formation of a monomeric dianion. researchgate.net This highly nucleophilic species can then be reacted with various electrophiles.

For instance, alkylation reactions with alkyl halides typically result in the formation of 1,2-dihydro derivatives. In contrast, acylation reactions with acyl chlorides tend to occur at the 1,4-positions of the quinoxaline ring system. researchgate.net Furthermore, this dianion can undergo annulation reactions when treated with oligomethylene dichlorides, leading to the fusion of a new ring onto the pyrazine (B50134) core. researchgate.net This methodology provides a powerful tool for the further functionalization and elaboration of the quinoxaline scaffold.

Nucleophilic Substitution Reactions of the Quinoxaline Ring System

The quinoxaline ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. While specific nucleophilic substitution reactions on this compound are not widely reported, general principles of quinoxaline chemistry can be applied. Nucleophilic substitution of hydrogen is a known reaction for quinoxalines, particularly with strong C-nucleophiles. nih.gov The reaction of quinoxaline derivatives with organolithium or Grignard reagents can lead to the introduction of alkyl or aryl groups at the 2- or 3-positions of the quinoxaline ring. nih.gov

The presence of substituents on the quinoxaline ring can influence the regioselectivity and feasibility of these reactions. For 2-monosubstituted quinoxalines, the nature of the substituent at the 2-position plays a crucial role in determining the outcome of reactions with nucleophiles. nih.gov For instance, quinoxalines bearing phenyl or butyl substituents at the 2-position readily react with a variety of nucleophiles, whereas those with amine or alkynyl substituents are more selective, reacting primarily with strong alkyl nucleophiles. nih.gov

Role as a Precursor in Schiff Base Ligand Synthesis

A direct role for this compound as a precursor in the synthesis of Schiff base ligands through direct condensation reactions with amines has not been extensively documented in the reviewed scientific literature. Schiff base ligands are typically formed through the condensation of a primary amine with an aldehyde or a ketone. While quinoxaline derivatives bearing aldehyde or ketone functionalities can serve as precursors for Schiff bases, this compound itself does not possess these reactive groups.

Coordination Chemistry of 6,7 Dimethyl 2,3 Di 2 Pyridylquinoxaline

Ligand Design Principles and Coordination Modes

The coordination behavior of 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline, also referred to as dpdmq or Me2dpq, is governed by its distinct structural features. researchgate.netrsc.org The molecule possesses four potential nitrogen donor atoms: two on the quinoxaline (B1680401) ring and one on each of the two pyridyl substituents. This arrangement allows for flexible coordination to one or more metal centers.

Elucidation of Monodentate, Bidentate, and Polydentate Coordination Modes

The versatility of this compound is demonstrated by its ability to adopt various coordination modes.

Monodentate Coordination: While less common for this specific ligand, related quinoxaline-based ligands have been shown to act in a monodentate fashion, where only a single nitrogen atom binds to the metal center.

Bidentate Coordination: This is the most prevalent coordination mode for this compound. It typically acts as a bidentate chelating ligand, forming complexes with a general stoichiometry of MX2L (where M is a metal, X is a halide, and L is the ligand). rsc.org

Polydentate (Bridging) Coordination: The presence of multiple donor sites allows the ligand to bridge two metal centers, leading to the formation of multinuclear complexes. A notable example is a unique binuclear Cobalt(II) complex where the Me2dpq ligand facilitates the connection between the two metal ions. researchgate.net

Impact of Methyl Substituents on Ligand Reactivity and Metal Binding Affinity

The two methyl groups at the 6 and 7 positions of the quinoxaline ring play a significant role in modulating the ligand's electronic properties and reactivity. As electron-donating groups, they increase the electron density on the aromatic system. This electronic effect can enhance the basicity of the nitrogen atoms, potentially strengthening the ligand's binding affinity to metal cations.

Studies on platinum(II) complexes have shown that the introduction of these two methyl groups can marginally enhance the rate of substitution reactions at the metal center when compared to the unsubstituted parent ligand, 2,3-di-2-pyridylquinoxaline. rsc.org This suggests that the electronic influence of the methyl substituents can affect the kinetic properties of the resulting complexes. Furthermore, steric effects from the methyl groups can influence the ultimate geometry and stability of the metal complexes formed. nih.gov

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting products are then characterized using a variety of techniques, including single-crystal X-ray diffraction, infrared and UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their structure, geometry, and electronic properties. researchgate.netrsc.org

Mononuclear and Multinuclear Complex Formation with Transition Metals

As a versatile chelating and bridging ligand, this compound forms both mononuclear and multinuclear complexes. Mononuclear complexes typically feature a single metal ion chelated by one ligand molecule. rsc.org However, the ligand's structure also allows it to bridge two metal centers, as demonstrated by the formation of a binuclear Co(II) complex. researchgate.net

This compound forms a variety of complexes with first-row transition metals, exhibiting diverse coordination geometries. rsc.org

Cobalt(II) Complexes: Cobalt(II) halide complexes with this ligand display different geometries depending on the halide ion. For instance, CoCl2(dpdmq) adopts a tetrahedral geometry, whereas the bromide and iodide analogues, CoBr2(dpdmq) and CoI2(dpdmq), are octahedral. rsc.org A binuclear Co(II) complex has also been synthesized and characterized by single-crystal X-ray diffraction. researchgate.net

Nickel(II) Complexes: Nickel(II) complexes with the formula NiX2(dpdmq) (where X = Cl, Br) have been synthesized and characterized as having octahedral geometries. The iodide complex, NiI2(dpdmq)(H2O)2, also exhibits an octahedral structure, with two water molecules completing the coordination sphere. rsc.org

Copper(II) Complexes: Copper(II) complexes with the stoichiometry CuX2(dpdmq) show varied and distorted geometries. The complex CuCl2(dpdmq) is believed to be distorted tetrahedral, while CuBr2(dpdmq) is described as having a distorted octahedral structure. rsc.org

Zinc(II) Complexes: Specific research detailing the synthesis and structural characterization of Zinc(II) complexes with this compound was not prominently featured in the surveyed literature.

Table 1: Summary of Cobalt(II), Nickel(II), and Copper(II) Complexes with this compound (dpdmq) rsc.org

| Compound Formula | Proposed Geometry |

|---|---|

| Cobalt(II) | |

| CoCl2(dpdmq) | Tetrahedral |

| CoBr2(dpdmq) | Octahedral |

| CoI2(dpdmq) | Octahedral |

| Nickel(II) | |

| NiCl2(dpdmq) | Octahedral |

| NiBr2(dpdmq) | Octahedral |

| NiI2(dpdmq)(H2O)2 | Octahedral |

| Copper(II) | |

| CuCl2(dpdmq) | Distorted Tetrahedral |

| CuBr2(dpdmq) | Distorted Octahedral |

Platinum(II) and Palladium(II) Complexes

The coordination of dmpdq with square-planar d⁸ metal ions like Platinum(II) and Palladium(II) has been investigated, revealing interesting structural features and potential applications in medicinal chemistry.

Dichloro(this compound)platinum(II), denoted as dmbpqPtCl₂, has been synthesized and characterized. nih.gov These types of complexes, which form seven-membered chelate rings, have been studied for their substitution kinetics and interactions with biological macromolecules. nih.gov The crystal structure of a related complex, (this compound)bis(3-methylpyridine)platinum(II) bis(hexafluorophosphate), confirms the square-planar geometry around the Platinum(II) center. acs.orgresearchgate.net In this structure, the dmpdq ligand confers an 'L-shape' to the complex, a feature that is often associated with intercalating properties. acs.orgresearchgate.net

While specific studies on Palladium(II) complexes with dmpdq are not extensively documented in the reviewed literature, the chemical similarities between Platinum(II) and Palladium(II) suggest that analogous square-planar complexes can be readily formed.

Silver(I) Complexes

The flexible coordination geometry of Silver(I) allows for the formation of a variety of supramolecular structures, including coordination polymers. While direct studies on Silver(I) complexes with this compound are limited, research on related quinoxaline and pyridyl ligands provides insights into the potential coordination modes. For instance, studies on 2,3-dithienylquinoxalines with silver(I) nitrate (B79036) show the formation of 2:1 complexes where the silver ion is coordinated by the nitrogen atoms of the quinoxaline rings of two separate ligands. researchgate.net It is plausible that dmpdq could act as a bridging ligand, utilizing its pyridyl and quinoxaline nitrogens to link multiple Silver(I) centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.

Manganese(II), Iron(II/III), Chromium(III), Molybdenum(0), and Tungsten(0) Complexes

The coordination chemistry of dmpdq with first-row transition metals and zerovalent group 6 metals has been explored, revealing a range of coordination numbers and geometries.

A review of metal complexes with quinoxaline derivatives indicates that Co(II), Ni(II), Cu(II), and Zn(II) complexes of 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline have been prepared. isca.in The Co(II) and Zn(II) complexes are reported to adopt tetrahedral structures, while the Ni(II) and Cu(II) complexes exhibit octahedral geometries. isca.in

Although specific crystal structures for Manganese(II) with dmpdq were not found, a Mn(II) complex with the related ligand 6,7-dicycanodipyridoquinoxaline, [MnL(NO₃)(H₂O)₃]NO₃·CH₃OH, has been characterized by X-ray diffraction. nih.gov In this complex, the manganese atom is hexa-coordinated, forming a distorted octahedral geometry. nih.gov Research on first-row transition metal complexes with the simpler 2-(2′-pyridyl)quinoxaline (pqx) ligand has shown the formation of a dinuclear Manganese(II) complex, [Mn(pqx)(H₂O)₂Cl₂]₂, and a dinuclear Iron(II) complex, [Fe(pqx)Cl₂]₂. nih.gov The iron complex was found to have a distorted trigonal bipyramidal geometry. nih.gov

Information regarding Chromium(III) complexes with dmpdq is scarce in the literature. However, the coordination chemistry of Cr(III) with various N-donor ligands is extensive, and it is expected that dmpdq would form stable, typically octahedral, complexes with this metal ion.

Similarly, the coordination chemistry of Molybdenum(0) and Tungsten(0) with dmpdq has not been extensively detailed. However, it is well-known that Mo(0) and W(0) form stable hexacarbonyl and tetracarbonyl complexes with bidentate N,N-donor ligands. It is therefore anticipated that dmpdq would react with M(CO)₆ (M = Mo, W) to yield complexes of the type M(CO)₄(dmpdq), where the ligand is chelated to the metal center, resulting in a distorted octahedral geometry.

Structural Diversity of Coordination Geometries

The coordination of this compound to various metal centers gives rise to a range of coordination geometries, dictated by the electronic configuration and size of the metal ion, as well as the nature of the other ligands in the coordination sphere.

Tetrahedral, Octahedral, and Square-Planar Configurations

As previously mentioned, Co(II) and Zn(II) complexes with dmpdq have been reported to exhibit tetrahedral geometries. isca.in This is a common coordination environment for d¹⁰ (Zn(II)) and high-spin d⁷ (Co(II)) metal ions with relatively small ligands.

Octahedral geometry is prevalent in complexes of dmpdq with several transition metals. Ni(II) and Cu(II) complexes with this ligand are known to be octahedral. isca.in Furthermore, a Manganese(II) complex with a closely related dicyano-substituted dipyridylquinoxaline ligand displays a distorted octahedral coordination. nih.gov Ruthenium(II) complexes with dmpdq are also expected to be octahedral.

Square-planar configurations are characteristic of d⁸ metal ions such as Platinum(II) and Palladium(II). The crystal structure of (this compound)bis(3-methylpyridine)platinum(II) confirms this geometry. acs.orgresearchgate.net The dmpdq ligand, along with two other monodentate ligands, occupies the four coordination sites around the central platinum atom.

Distorted Trigonal Bipyramidal Geometries

While less common than octahedral or tetrahedral geometries, five-coordinate structures, often with distorted trigonal bipyramidal arrangements, have been observed in complexes with related ligands. For instance, a dinuclear Iron(II) complex with the simpler 2-(2'-pyridyl)quinoxaline ligand, [Fe(pqx)Cl₂]₂, features a distorted trigonal bipyramidal geometry around each iron center. nih.gov This suggests that under appropriate steric and electronic conditions, dmpdq may also form five-coordinate complexes with certain metal ions.

Monomeric versus Polymeric/Supramolecular Architectures

The assembly of metal complexes with this compound can result in either discrete monomeric units or extended polymeric and supramolecular structures. The final architecture is dictated by a delicate interplay of several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, the nature of the counter-ions, and the solvent system employed during crystallization.

In many instances, dmdpq acts as a chelating ligand to a single metal center, forming well-defined monomeric complexes. For example, a square-planar platinum(II) complex, [(this compound)bis(3-methylpyridine)platinum(II)] bis(hexafluorophosphate), showcases the ligand in a classic bidentate fashion. Similarly, studies on the coordination of dmdpq with various divalent transition metals have yielded monomeric species. For instance, complexes with Co(II) and Zn(II) have been reported to adopt tetrahedral geometries, while Ni(II) and Cu(II) complexes favor octahedral coordination. In these cases, the dmdpq ligand occupies two coordination sites on the metal, with the remaining sites filled by other ligands or solvent molecules, leading to discrete molecular entities.

However, the ditopic nature of the dmdpq ligand, possessing two distinct bidentate chelating sites, also allows for the bridging of multiple metal centers, leading to the formation of polymeric or supramolecular architectures . A notable example is the formation of a unique binuclear Co(II) complex with dmdpq, where the ligand bridges two cobalt centers. researchgate.net This demonstrates the potential of dmdpq to act as a building block for larger, more complex structures.

The table below summarizes the observed architectures for some metal complexes of this compound.

| Metal Ion | Ancillary Ligands/Counter-ion | Observed Architecture | Coordination Geometry |

| Platinum(II) | 3-methylpyridine (B133936), PF6- | Monomeric | Square-planar |

| Cobalt(II) | - | Binuclear | - |

| Cobalt(II) | Halides | Monomeric | Tetrahedral |

| Nickel(II) | Halides | Monomeric | Octahedral |

| Copper(II) | Halides | Monomeric | Octahedral |

| Zinc(II) | Halides | Monomeric | Tetrahedral |

Chiral Aspects and Racemic Mixture Characterization in Solid State

The coordination of this compound to metal centers can induce chirality in the resulting complex, even though the ligand itself is achiral. This phenomenon is particularly evident in complexes where the coordination geometry and the disposition of other ligands create a non-superimposable mirror image.

A prominent example is the aforementioned square-planar platinum(II) complex, [(this compound)bis(3-methylpyridine)platinum(II)] bis(hexafluorophosphate). The coordination of the dmdpq ligand, in conjunction with two 3-methylpyridine ligands, results in a complex with an "L-shaped" skeleton. This specific spatial arrangement, combined with the antiparallel orientation of the substituted pyridine (B92270) ligands, generates a chiral object.

In the solid state, these chiral complexes are found to crystallize as a racemic mixture , meaning that both enantiomers (the "left-handed" and "right-handed" forms) are present in equal amounts within the crystal lattice. The characterization of this racemic nature in the solid state is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal, revealing the presence of both enantiomers and their spatial relationship within the unit cell. The crystallographic data for the platinum(II) complex confirms the formation of a centrosymmetric space group, which is indicative of a racemic mixture.

The generation of chirality upon complexation is a significant aspect of the coordination chemistry of dmdpq, opening avenues for the exploration of stereoselective catalysis and the study of chiral recognition processes. The solid-state characterization of these racemic mixtures provides fundamental insights into the packing forces and intermolecular interactions that govern the crystallization of chiral coordination compounds.

The table below provides details on the crystallographic analysis of the racemic platinum(II) complex.

| Complex | Formula | Crystal System | Space Group | Key Finding |

| (dmdpq)bis(3-methylpyridine)Pt(II)2 | Pt(C20H16N4)(C6H7N)22 | Monoclinic | P21/c | The complex is chiral and crystallizes as a racemic mixture. |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Vibrational Spectroscopies for Molecular Fingerprinting

Vibrational spectroscopies, such as Infrared (IR) and Resonance Raman, are powerful tools for obtaining a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are particularly sensitive to changes in the electronic structure and geometry that occur upon ligand coordination to a metal center.

Infrared (IR) spectroscopy is a fundamental technique used to confirm the coordination of the 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline ligand to a metal ion. The IR spectrum of the free ligand displays characteristic absorption bands corresponding to the vibrational modes of the quinoxaline (B1680401) and pyridyl rings. Upon complexation, noticeable shifts in these vibrational frequencies occur, providing direct evidence of the metal-ligand bond formation.

Key vibrational modes of the pyridyl groups, particularly the in-plane and out-of-plane ring deformation bands, are sensitive to coordination. When the nitrogen atom of a pyridyl ring coordinates to a metal center, the electron density in the ring is altered, leading to a shift of these bands to higher frequencies (a blueshift). This phenomenon serves as a reliable indicator of the ligand's binding to the metal. For instance, in various metal complexes involving di-2-pyridylquinoxaline derivatives, this characteristic blueshift of the pyridyl ring vibrations is a consistently observed feature used for structural confirmation. researchgate.net

| Vibrational Mode | Typical Frequency (Free Ligand, cm⁻¹) | Typical Frequency (Coordinated Ligand, cm⁻¹) | Interpretation |

|---|---|---|---|

| Pyridyl Ring In-Plane Deformation | ~1580 - 1600 | ~1600 - 1620 | Blueshift indicates coordination via pyridyl nitrogen |

| Quinoxaline Ring Stretching | ~1450 - 1500 | Slight shift | Confirms involvement of the quinoxaline moiety |

| C-H Out-of-Plane Bending | ~750 - 850 | Shift upon coordination | Changes in ring electron density |

Resonance Raman (RR) spectroscopy offers deeper insight into the electronic structure of this compound complexes by selectively enhancing the vibrations coupled to an electronic transition. stfc.ac.uk By tuning the excitation wavelength of the laser to coincide with a metal-to-ligand charge-transfer (MLCT) band, specific vibrational modes of the ligand that are involved in the excited state are amplified.

This technique is particularly valuable for studying the nature of frontier orbitals. stfc.ac.uk For complexes of the related 2,3-di(2-pyridyl)quinoxaline (dpq), RR studies on their electrochemically reduced forms reveal a polarization of electron density towards the bound pyridyl ring. rsc.org The similarity between the RR spectra of the reduced species and the excited-state spectra suggests that the one-electron reduced state is a good model for the MLCT excited state. rsc.org This indicates that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the diimine portion of the ligand, specifically involving the coordinated pyridyl ring. The enhancement of intra-ligand vibrational modes provides direct evidence of the charge-transfer character of the electronic transition.

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes of Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its complexes in solution. By probing the magnetic environments of active nuclei like ¹H, ¹⁵N, and ¹⁹⁵Pt, NMR provides detailed information on molecular structure, connectivity, and dynamic processes.

¹H NMR spectroscopy provides a precise map of the proton environments within a molecule. For the free this compound ligand, the spectrum shows distinct signals for the methyl groups and the aromatic protons on the quinoxaline and pyridyl rings. chemicalbook.com The chemical shifts and coupling patterns allow for the complete assignment of all proton resonances. chemicalbook.comresearchgate.net

Upon coordination to a metal center, significant changes in the ¹H NMR spectrum are observed. The protons on the pyridyl rings, especially those closest to the coordinating nitrogen atoms (alpha-protons), typically experience a downfield shift. storkapp.me This deshielding effect is a direct consequence of the donation of electron density from the ligand to the metal ion and the associated changes in electronic structure. The magnitude of this coordination-induced shift provides valuable information about the metal-ligand interaction. The integration and multiplicity of the signals remain crucial for confirming the stoichiometry and symmetry of the resulting complex. researchgate.net

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridyl H (A) | 8.368 | Doublet |

| Quinoxaline H (B) | 7.972 | Singlet |

| Pyridyl H (C) | 7.928 | Doublet |

| Pyridyl H (D) | 7.784 | Triplet |

| Pyridyl H (E) | 7.205 | Triplet |

| Methyl H (F) | 2.512 | Singlet |

¹⁵N NMR spectroscopy is a highly sensitive probe for directly investigating the nitrogen atoms involved in metal coordination. While natural abundance ¹⁵N NMR can be challenging due to low sensitivity, modern techniques and isotopically enriched compounds provide invaluable data. researchgate.net The key parameter is the coordination-induced shift (CIS), defined as the difference in the ¹⁵N chemical shift between the complex and the free ligand (Δδ¹⁵N = δcomplex - δligand). nih.govrsc.org

For N-heterocyclic ligands like pyridines and bipyridines, coordination to a transition metal such as Pt(II) or Pd(II) results in a large upfield shift (a negative CIS value), typically in the range of -90 to -110 ppm for Pt(II). storkapp.menih.gov This significant shielding effect is a definitive indicator of N-coordination. researchgate.net By analyzing the ¹⁵N NMR spectrum of a this compound complex, one can unambiguously identify which nitrogen atoms (from the pyridyl and/or quinoxaline moieties) are bonded to the metal center. The magnitude of the CIS can also be influenced by other factors, such as the nature of the ligand in the trans position, providing further structural details. nih.gov

For platinum complexes, ¹⁹⁵Pt NMR spectroscopy is an exceptionally powerful and diagnostic tool. wikipedia.org The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a high natural abundance (33.8%), making it readily observable. huji.ac.il Its most remarkable feature is the extremely wide chemical shift range, spanning over 13,000 ppm, which makes the ¹⁹⁵Pt chemical shift exquisitely sensitive to the platinum atom's coordination environment, including its oxidation state, coordination number, and the nature of the bonded ligands. wikipedia.org

Even subtle changes in the coordination sphere, such as the substitution of one halide for another or an exchange of a chloride for an oxalate (B1200264) ligand, can result in chemical shift changes of hundreds of ppm. researchgate.net This high sensitivity allows for the clear identification of different platinum species coexisting in solution and is invaluable for studying ligand substitution reactions and other dynamic processes. researchgate.net For example, square-planar Pt(II) complexes with N-donor ligands and chlorides typically show signals in the range of -2000 to -2500 ppm relative to the standard reference Na₂PtCl₆. researchgate.net Monitoring the appearance of new signals or shifts in existing ones over time provides detailed kinetic and mechanistic information about the reactivity of the platinum center. researchgate.net

| Coordination Sphere Type | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| [Pt(N-donor)₂Cl₂] | -2000 to -2500 | researchgate.net |

| [Pt(N-donor)₂(Oxalato)] | -1800 to -2100 | researchgate.net |

| [PtCl₄]²⁻ | ~ -1620 | huji.ac.il |

| Na₂[PtCl₆] (Reference) | 0 | wikipedia.org |

Electronic Absorption and Emission Spectroscopy

The photophysical properties of this compound and its coordination compounds have been investigated through various spectroscopic techniques to understand their electronic structure and potential applications in materials science.

UV-Visible Absorption Spectroscopic Analysis of Electronic Transitions

The electronic absorption spectrum of this compound and related compounds is characterized by intense absorption bands in the ultraviolet (UV) and visible regions. These absorptions are primarily attributed to π-π* and n-π* electronic transitions within the aromatic system.

In quinoxaline derivatives, transitions associated with the π-conjugation of the molecule typically appear between 200-350 nm. symbiosisonlinepublishing.com For instance, the UV spectrum of 6-methyl-2,3-diphenylquinoxaline (B3348229) shows transitions at 248.50 nm and 347.50 nm, corresponding to π-π* and n-π* transitions, respectively. symbiosisonlinepublishing.com Similarly, the absorption spectrum of 2,3-dimethylquinoxaline (B146804) shows a maximum absorbance at 315 nm in neutral water, which undergoes a bathochromic (red) shift to 336 nm upon acidification, indicating changes in the electronic structure upon protonation. researchgate.net

When this compound acts as a ligand in metal complexes, its UV-Vis spectrum is augmented by additional bands. researchgate.net In transition metal complexes, new, often lower-energy, absorption bands can appear, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The specific energies of these transitions are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. For example, in platinum(II) complexes with similar polypyridyl ligands, intense absorptions in the 500–900 nm region have been observed for the reduced species. researchgate.net

| Compound/Complex Type | Absorption Maxima (λmax, nm) | Assignment | Reference |

|---|---|---|---|

| 2,3-dimethylquinoxaline (in water, pH 7) | 315 | n-π* / π-π | researchgate.net |

| 6-methyl-2,3-diphenylquinoxaline | 248.5, 347.5 | π-π, n-π* | symbiosisonlinepublishing.com |

| Ir(III) complexes with 2-(2-quinolinyl)quinoxaline | >500 | 1,3MLCT | researchgate.net |

| Reduced Pt(II) quinoxaline complexes | 500-900 | Ligand-based/MLCT | researchgate.net |

Luminescence Properties of this compound and its Metal Complexes

The free this compound ligand is weakly emissive when dissolved in solution. nih.gov However, its luminescence properties are significantly altered upon aggregation or coordination to a metal center. nih.gov

Metal complexes of quinoxaline and related polypyridyl ligands often exhibit strong luminescence. researchgate.netmdpi.com For instance, Ruthenium(II) complexes containing the related 6,7-dicyanodipyrido[2,2-d:2',3'-f]quinoxaline ligand function as "molecular light switches" for DNA, showing a significant enhancement of emission upon binding. acs.org This behavior is attributed to the shielding of the luminescent complex from non-radiative decay pathways upon intercalation into the DNA structure. acs.org

The luminescence of this compound in its aggregated state is highly sensitive to pH. nih.gov It demonstrates reversible fluorescence switching, with the emission color changing from blue to green in the aggregated form upon protonation. nih.gov This property makes it a potential candidate for fluorescent pH sensors in both acidic and basic media. nih.gov

Elucidation of Photophysical Mechanisms (e.g., Metal-to-Ligand Charge Transfer (MLCT), Ligand-Based Transitions)

The photophysical behavior of this compound and its complexes is governed by the nature of their electronic excited states. For the free ligand, the observed weak emission is based on ligand-centered (LC) π-π* transitions. nih.gov The interplay between intramolecular charge transfer (ICT) states and aggregation can also influence its emission properties, particularly in different pH environments. nih.gov

In its metal complexes, particularly with heavy transition metals like iridium(III) or platinum(II), the photophysical mechanism is often dominated by Metal-to-Ligand Charge Transfer (MLCT) states. cardiff.ac.uk Upon absorption of light, an electron is promoted from a metal d-orbital to a π* orbital of the quinoxaline ligand. The subsequent emission, known as phosphorescence, occurs from the triplet excited state (³MLCT). researchgate.netcardiff.ac.uk

Often, the emissive state is not purely ³MLCT but a mixture of ³MLCT and ligand-centered ³π-π* (or ³IL) states. researchgate.net The degree of mixing and the energy of these states can be finely tuned by modifying the ligand structure or the metal center, which allows for the systematic alteration of emission colors and efficiencies. cardiff.ac.uk

Studies of Aggregation-Induced Emission Enhancement (AIEE)

A significant photophysical characteristic of this compound is its Aggregation-Induced Emission Enhancement (AIEE). nih.gov The AIEE phenomenon describes molecules that are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon forming aggregates in a poor solvent or in the solid state. magtech.com.cn

For this compound, this effect is attributed to the restriction of intramolecular rotation (RIR) and other large-amplitude vibrational modes in the aggregated state. nih.gov In solution, the molecule can dissipate absorbed energy through non-radiative pathways involving these molecular motions. When aggregated, these non-radiative decay channels are blocked, forcing the excited state to decay radiatively, which results in a strong fluorescence enhancement. nih.gov This AIEE property is crucial for applications in sensing and optoelectronics. nih.govmagtech.com.cn

Excited State Lifetime Measurements and Quantum Yield Determinations

The efficiency of the luminescence process is quantified by the quantum yield (Φ), while the duration of the excited state is measured by its lifetime (τ). For phosphorescent metal complexes, lifetimes are typically in the range of nanoseconds to microseconds. researchgate.netnih.gov

While specific quantum yield and lifetime data for complexes of this compound are not broadly reported, studies on analogous systems provide valuable context. Iridium(III) complexes with quinoxaline-based ligands can exhibit lifetimes ranging from 60 to 340 ns in solution. researchgate.net The quantum yields and lifetimes are highly dependent on the environment, often increasing significantly in rigid, frozen matrices at low temperatures (e.g., 77 K) due to the reduction of non-radiative decay pathways. researchgate.net For example, some palladium(II) complexes that are non-emissive in solution at room temperature show quantum yields approaching unity (100%) in a frozen glass at 77 K. researchgate.net

| Complex Type | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Conditions | Reference |

|---|---|---|---|---|---|

| [Ir(C^N)2(bppz)] | 649 | 0.62 | 1.9 | Degassed DCM | cardiff.ac.uk |

| [Ir(C^N)2(HPOP)] | 639 | 0.406 | 1.98 | Degassed DCM | cardiff.ac.uk |

| [Pt(naphen)(Cl)] | ~630 | 0.06-0.24 | ~3 | Solution, 298 K | researchgate.net |

| [Pd(dpb-type)Cl] | - | 0.98 | - | Frozen matrix, 77 K | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively used for studying chemical species that have one or more unpaired electrons. This makes it an indispensable tool for characterizing paramagnetic metal complexes, such as those involving Cu(II), V(IV)O²⁺, or organic radical species.

While specific EPR studies on paramagnetic complexes of this compound were not found in the surveyed literature, the principles can be discussed based on related systems. If this ligand were coordinated to a paramagnetic metal like Cu(II) (a d⁹ system), the resulting EPR spectrum would provide detailed information about the electronic structure and coordination geometry. redalyc.orgmdpi.com The g-values and hyperfine coupling constants (A-values) obtained from the spectrum are sensitive to the symmetry of the metal's environment, allowing differentiation between, for example, square planar and distorted pyramidal geometries. redalyc.org

Furthermore, the ligand itself can be reduced to form a radical anion. In such a case, the unpaired electron would reside in the ligand's lowest unoccupied molecular orbital (LUMO). For ligands containing a quinoxaline or phenazine (B1670421) moiety, EPR studies have shown that the unpaired electron is typically localized on this electron-accepting portion of the molecule. researchgate.net The resulting EPR spectrum would exhibit a hyperfine structure due to coupling with magnetic nuclei (like ¹⁴N and ¹H), which can be analyzed and simulated to map the spin density distribution across the ligand framework. researchgate.netresearchgate.net

Mass Spectrometric Techniques for Complex Characterization (FAB-MS, ES-MS)

Mass spectrometry serves as a pivotal analytical tool for the characterization of coordination complexes, providing valuable information on their molecular weight, stoichiometry, and structural integrity. For complexes involving the ligand this compound, soft ionization techniques such as Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Electrospray-Mass Spectrometry (ES-MS) are particularly well-suited. These methods are capable of ionizing thermally labile and non-volatile compounds, which is often the case for metal complexes, while minimizing fragmentation and preserving the intact molecular ion.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) has been successfully employed in the characterization of analogous ruthenium(II) polypyridyl complexes. nih.govacs.org In a typical FAB-MS experiment, the sample is dissolved in a non-volatile matrix, such as 3-nitrobenzyl alcohol, and is then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process induces the desorption of ions from the liquid matrix into the gas phase, which are then analyzed by the mass spectrometer.

Electrospray-Mass Spectrometry (ES-MS) is another powerful soft ionization technique that is widely used for the analysis of coordination compounds. In ES-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. This technique is particularly useful for analyzing charged species in solution.

The characterization of various transition metal complexes with ligands structurally similar to this compound has been effectively achieved using ES-MS. For instance, the technique has been used to study the reactions of platinum(II) complexes with model proteins, demonstrating its utility in elucidating the behavior of these complexes in biological systems. researchgate.net In the context of a complex like [Pt(6,7-Me₂-dpq)Cl₂], ES-MS would be expected to show a molecular ion peak corresponding to the intact complex, potentially with the loss of one or more chloride ligands depending on the ionization conditions. The high-resolution capabilities of modern mass spectrometers can also provide exact mass measurements, confirming the elemental composition of the complex.

Detailed research findings on analogous systems demonstrate that the fragmentation in ES-MS of ruthenium(II) polypyridyl complexes often proceeds through the dissociation of ligands. rsc.org The stability of the complex in the gas phase can be inferred from the energy required to induce fragmentation.

The following interactive table summarizes hypothetical yet expected mass spectrometric data for a representative complex of this compound based on the analysis of structurally similar compounds.

| Complex Ion | Ionization Mode | Expected m/z (monoisotopic) | Major Fragment Ions (Hypothetical) |

| [Ru(bpy)₂(6,7-Me₂-dpq)]²⁺ | ESI+ | 364.08 | [Ru(bpy)(6,7-Me₂-dpq)]²⁺, [Ru(bpy)₂]²⁺ |

| [Pt(6,7-Me₂-dpq)Cl₂ + H]⁺ | ESI+ | 578.04 | [Pt(6,7-Me₂-dpq)Cl]⁺, [Pt(6,7-Me₂-dpq)]⁺ |

| [Ru(bpy)₂(6,7-Me₂-dpq) - PF₆]⁺ | FAB+ | 873.15 | [Ru(bpy)₂(6,7-Me₂-dpq)]²⁺ and fragments from ligand loss. |

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a primary tool for probing the redox behavior of 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline and its metallic complexes. Studies have employed CV to determine thermodynamic and kinetic aspects of complexation and electron transfer. For instance, the interfacial complexation of Copper(II) with this compound has been analyzed by cyclic voltammetry, which revealed the dependence of the half-wave transfer potential on the concentration of the ligand. isca.in This suggests that the complexation equilibrium favors a 1:3 metal-to-ligand stoichiometry. isca.in

In complexes with other transition metals, such as gold(III), electrochemical parameters have been determined, providing insight into the electronic nature of the resulting compounds. pleiades.online While specific potential values are highly dependent on the metal center, solvent, and electrolyte, the general behavior observed for related quinoxaline (B1680401) derivatives provides a useful framework. Quinoxaline compounds typically undergo reduction of the pyrazine (B50134) ring. researchgate.net The electrochemical potentials for these processes are sensitive to the substituents on the quinoxaline core. The presence of electron-donating groups, such as the two methyl groups in this compound, is expected to make ligand-based reductions more difficult (occur at more negative potentials) compared to the unsubstituted parent compound, 2,3-di-2-pyridylquinoxaline.

| Complex System | Technique | Key Findings |

| Cu(II) with DMDPQ | Cyclic Voltammetry | Determined thermodynamic and kinetic aspects of interfacial complexation; half-wave potential is ligand concentration-dependent. isca.in |

| Au(III) with Ddpq | Cyclic Voltammetry | Electrochemical parameters of binuclear complexes were determined. pleiades.online |

Note: DMDPQ and Ddpq are abbreviations for this compound.

Spectroelectrochemical Investigations of Redox Processes

Spectroelectrochemistry combines spectroscopic and electrochemical measurements to provide detailed information about the electronic structure of species generated at electrodes. This technique has been crucial in studying complexes of this compound. For Ruthenium(II) complexes incorporating this ligand, electronic (UV-Vis) and resonance Raman spectra have been measured for the parent complexes as well as their electrochemically oxidized and reduced forms. isca.in

Resonance Raman spectroelectrochemistry is particularly powerful for determining the location of redox changes. In the case of a reduced Ru(II) complex containing the this compound bridge, the resonance Raman spectrum indicated that the lowest unoccupied molecular orbital (LUMO) is delocalized across both the pyridine (B92270) and the quinoxaline portions of the ligand. isca.in This demonstrates that upon reduction, the added electron resides in a ligand-based orbital. isca.in

Studies on analogous systems, such as binuclear copper(I) complexes with 2,3-di(2-quinolyl)quinoxaline ligands, further highlight the utility of this method. nih.gov In that work, UV-Vis and resonance Raman spectroelectrochemistry were used to distinguish between the formation of a stable ligand-based radical anion and decomposition of the complex upon electrochemical reduction. nih.gov

Analysis of Metal-Based versus Ligand-Based Reductions and Oxidations

A central question in the electrochemistry of coordination complexes is whether a redox process is centered on the metal ion or the ligand. For complexes containing redox-active ligands like this compound, both possibilities exist. The specific locus of electron transfer is determined by the relative energies of the metal d-orbitals and the ligand's frontier orbitals (HOMO and LUMO).

In the case of Ruthenium(II) complexes with this compound as a bridging ligand, a clear distinction has been established. isca.in Spectroscopic and electrochemical data indicate that the first oxidation of these complexes is a metal-based process, corresponding to the Ru(II) → Ru(III) transition. isca.in Conversely, the first reduction is ligand-based, involving the addition of an electron to the π* system of the this compound ligand. isca.in

This behavior is characteristic of many Ru(II)-polypyridyl systems, where the highest occupied molecular orbital (HOMO) is primarily of metal d-orbital character and the LUMO is a ligand-based π* orbital.

| Complex | Redox Process | Locus of Electron Transfer | Evidence |

| [Ru(II)-(6,7-Me₂-dpq)] | First Oxidation | Metal-based (RuII → RuIII) | Spectroscopic analysis isca.in |

| [Ru(II)-(6,7-Me₂-dpq)] | First Reduction | Ligand-based (dpq → dpq•-) | Spectroscopic and resonance Raman data isca.in |

Intervalence Charge Transfer (IT) Characteristics in Mixed-Valence Systems

Bridging ligands like this compound are specifically designed to link two or more metal centers, enabling electronic communication between them. When the connected metal ions exist in different oxidation states (e.g., Ru(II) and Ru(III)), the resulting species is known as a mixed-valence complex. These systems can exhibit an optical phenomenon called Intervalence Charge Transfer (IVCT), which appears as a broad, often low-energy, absorption band in the near-infrared (NIR) region of the electronic spectrum. ias.ac.in

The characteristics of the IVCT band provide a quantitative measure of the degree of electronic coupling between the metal centers, as described by the Robin-Day classification. core.ac.uk

Class I: No significant interaction; the valences are fully localized. No IVCT band is observed. core.ac.uk

Class II: Weak to moderate interaction; the valences are largely localized but can be interconverted by the absorption of light, giving rise to a distinct IVCT band. core.ac.uknih.gov

Class III: Strong electronic coupling; the electrons are fully delocalized over both metal centers, which become indistinguishable. core.ac.uknih.gov

While specific IVCT data for mixed-valence complexes bridged by this compound are not detailed in the provided search results, the conjugated structure of the ligand makes it an excellent candidate for mediating the electronic coupling necessary for Class II or Class III behavior. Studies on similar mixed-valence systems with conjugated bridging ligands show distinct IVCT bands in the 900-1600 nm range, and analysis of these bands allows for the calculation of key electronic coupling parameters. ias.ac.in The disappearance of the NIR band upon electrochemical oxidation or reduction of one of the metal centers is a key diagnostic for its assignment as an IVCT transition. ias.ac.in

Influence of Ligand Modifications on Electrochemical Potentials

Modifying the structure of the quinoxaline ligand is a powerful strategy for tuning the electrochemical potentials of its metal complexes. The introduction of electron-donating or electron-withdrawing substituents alters the energy levels of the ligand's frontier orbitals, which in turn shifts the potentials for ligand-based redox processes.

This principle is clearly demonstrated in a series of complexes with bridging ligands based on 2,3-di(2-quinolyl)quinoxaline (dqq), which is structurally analogous to the pyridyl derivative. nih.gov The study compared the electrochemical properties of complexes containing the unsubstituted ligand (dqq), the 6,7-dimethyl derivative (dqqMe₂), and the 6,7-dichloro derivative (dqqCl₂). nih.gov The methyl groups in dqqMe₂ are electron-donating, making the ligand easier to oxidize and harder to reduce. Conversely, the chloro groups in dqqCl₂ are electron-withdrawing, making the ligand harder to oxidize and easier to reduce. These electronic effects directly influence the stability and reactivity of the electrochemically generated species. For instance, upon reduction, the binuclear copper(I) complex of the dichloro-substituted ligand formed a stable ligand-based radical anion, whereas the dimethyl-substituted analogue decomposed. nih.gov

Applying this understanding to this compound, one can predict that replacing the electron-donating methyl groups with electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) would lead to an anodic shift (to less negative values) in the ligand-based reduction potentials of its complexes. This tunability is a cornerstone of rational catalyst and molecular material design. nih.gov

| Ligand Modification on Quinoxaline Core | Electronic Effect | Impact on Ligand Reduction Potential |

| Add Electron-Donating Groups (e.g., -CH₃) | Increases electron density on the π system | Shifts potential to more negative values (harder to reduce) |

| Add Electron-Withdrawing Groups (e.g., -Cl, -CN) | Decreases electron density on the π system | Shifts potential to less negative (more positive) values (easier to reduce) |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and properties of quinoxaline (B1680401) derivatives. researchgate.net DFT calculations, particularly with hybrid functionals like B3LYP, have proven reliable for predicting the geometry and electronic properties of such molecules. researchgate.netpcbiochemres.comresearchgate.net

Geometry Optimization and Prediction of Molecular Structures

The first step in most computational studies is the geometry optimization of the molecule. This process determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline and its metal complexes, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The B3LYP functional combined with basis sets like 6-31G or cc-pVDZ is commonly used for this purpose. pcbiochemres.comresearchgate.net The optimization process confirms that the calculated geometries correspond to true energy minima by ensuring all vibrational frequencies are positive. researchgate.netresearchgate.net The resulting structures show a quinoxaline core with two pyridyl groups, whose rotational freedom can lead to different conformations. The planarity and symmetry of the molecule are key structural parameters obtained from these calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Structure

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

For quinoxaline derivatives, DFT calculations show that the HOMO and LUMO are typically delocalized over the π-conjugated system of the quinoxaline and pyridyl rings. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater tendency for polarization. researchgate.net Analysis of the FMOs helps in understanding charge transfer interactions within the molecule and with other species. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.60 to -5.83 researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.04 to -3.16 researchgate.net |

| ΔE (Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | 2.56 to 2.67 researchgate.net |

Calculation of Electronic Descriptors and Reactivity Trends

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.netmaterialsciencejournal.org These quantum chemical parameters include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). researchgate.netresearchgate.net

Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (IP - EA) / 2): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. materialsciencejournal.org

Global Electrophilicity Index (ω = μ² / 2η): Measures the ability of a molecule to accept electrons.

These descriptors provide a theoretical framework for predicting how this compound will behave in chemical reactions, particularly in its interactions with electrophiles and nucleophiles. thaiscience.infomaterialsciencejournal.org

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | Propensity to donate an electron. |

| Electron Affinity (EA) | -ELUMO | Propensity to accept an electron. |

| Chemical Hardness (η) | (IP - EA) / 2 | Indicator of stability and reactivity. materialsciencejournal.org |

| Global Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Describes electrophilic nature. materialsciencejournal.org |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Vis spectra). researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netijcce.ac.ir For quinoxaline-based systems, TD-DFT calculations, often performed on the DFT-optimized geometry, can accurately reproduce experimental UV-Vis spectra, providing insights into the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.netmaterialsciencejournal.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, molecular flexibility, and interactions with the environment, such as a solvent or a biological macromolecule. researchgate.net For a molecule like this compound, MD simulations can be used to explore its interactions with surfaces or its binding stability within a protein's active site, providing a dynamic understanding of its behavior in complex systems. pcbiochemres.com

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For very large systems, such as the compound interacting with a protein or embedded in a condensed-phase environment, full quantum mechanical calculations are computationally prohibitive. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating a small, chemically active region (e.g., this compound) with a high-level QM method like DFT, while the rest of the system (the environment) is described by a simpler, classical MM force field. nih.gov This hybrid approach allows for the accurate study of reaction mechanisms, electronic properties, and spectroscopic features of the molecule within a complex, realistic environment, capturing the influence of electrostatic interactions and steric hindrance from the surroundings. nih.gov

In Silico Studies of Non-Covalent Interactions (e.g., π-Stacking, Hydrogen Bonding)

In silico investigations into the non-covalent interactions of this compound are crucial for understanding its supramolecular chemistry, crystal packing, and potential interactions in biological systems. Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis allow for the detailed characterization and quantification of these weak forces. Studies on the specific crystal structure of this compound have utilized techniques like single crystal X-ray diffraction and Hirshfeld surface analyses to elucidate its molecular arrangement and the interactions governing its packing researchgate.net.

π-Stacking Interactions: The extended aromatic system of this compound, comprising a quinoxaline core and two pyridyl substituents, provides a large surface area for significant π-π stacking interactions. These interactions are a dominant force in the crystal packing of many planar heterocyclic molecules, influencing their solid-state properties. mdpi.com Theoretical models and analyses of structurally similar compounds show that these interactions can adopt several geometries, including parallel-displaced and T-shaped conformations. nih.gov

In the parallel-displaced arrangement, the aromatic rings are stacked, but offset from one another. This configuration minimizes repulsive electrostatic interactions while maintaining attractive dispersion forces. Computational studies on related dipyridoquinoxaline and oxadiazole-pyridine systems reveal typical parameters for these interactions. mdpi.commdpi.com The centroid-to-centroid distance is a key parameter used to characterize the proximity of the stacked rings.

Table 1: Representative Geometric Parameters for π-π Stacking Interactions in Heterocyclic Systems

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Vertical Displacement (Å) |

|---|---|---|---|

| Pyridine-Pyridine | 3.88 | 12.4 | ~3.4 - 3.6 |

| Quinoxaline-Quinoxaline | 3.23 - 3.38 | 0.0 | ~3.2 - 3.4 |

Note: This table presents typical data from related heterocyclic structures to illustrate the common range for these parameters. Actual values for this compound would be determined from its specific crystal structure analysis.

Hydrogen Bonding: While this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in a network of weak C-H···N and C-H···π hydrogen bonds. The nitrogen atoms of the pyridyl and quinoxaline rings can act as hydrogen bond acceptors for hydrogen atoms attached to the carbon framework of neighboring molecules.

These interactions, though individually weak, collectively contribute significantly to the stability of the crystal lattice. For instance, hydrogen atoms from the methyl groups or the aromatic rings can form contacts with the nitrogen lone pairs of an adjacent molecule. Computational tools are essential for identifying and characterizing these subtle interactions. Hirshfeld surface analysis, for example, can visualize these contacts as distinct spots on the molecular surface. scienceopen.comnih.gov

Table 2: Typical Geometries for Weak Hydrogen Bonds in N-Heterocyclic Crystals

| Bond Type | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| C-H···N | 3.10 - 3.50 | 2.20 - 2.70 | 120 - 160 |

Note: This table shows representative geometric data for weak hydrogen bonds observed in similar nitrogen-containing heterocyclic compounds. D = Donor atom (Carbon), A = Acceptor (Nitrogen or π-system).

Hirshfeld Surface and Energy Framework Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis partitions crystal space into regions where the electron density of a pro-molecule dominates over the sum of all other pro-molecules. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and highlighted.

The analysis also generates 2D "fingerprint plots," which summarize all intermolecular contacts and provide a quantitative measure of their relative contributions to the crystal packing. For aromatic compounds like this compound, the fingerprint plots typically show significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, which correspond to van der Waals forces and hydrogen bonds. nih.govmdpi.com The presence of π-π stacking is often characterized by distinct "wing" features in the fingerprint plot. mdpi.com

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocycle

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 35 - 45% | Represents general van der Waals forces. |

| C···H / H···C | 18 - 25% | Corresponds to C-H···π interactions and other van der Waals contacts. |

| N···H / H···N | 8 - 12% | Indicates the presence of C-H···N hydrogen bonds. |

Note: Data is illustrative and represents typical percentage contributions for N-heterocyclic aromatic compounds. Specific percentages for the title compound are derived from its crystallographic data.

Reactivity, Reaction Kinetics, and Mechanistic Investigations

Ligand Substitution Kinetics in Metal Complexes

The dmbpq ligand forms stable seven-membered chelate rings with metal ions like platinum(II). rsc.orgresearchgate.net The kinetics of ligand substitution in these complexes, especially with biologically relevant nucleophiles, have been a subject of detailed study.